1,3-Dimethylimidazolium trifluoromethanesulfonate
Overview
Description
1,3-Dimethylimidazolium trifluoromethanesulfonate is an ionic liquid with the molecular formula C6H9F3N2O3S and a molecular weight of 246.21 g/mol . This compound is known for its unique properties, including a melting point of 34.0-35.5 °C . It is widely used in various scientific and industrial applications due to its stability and ionic nature.
Preparation Methods
1,3-Dimethylimidazolium trifluoromethanesulfonate can be synthesized through several methods. One common synthetic route involves the reaction of 1,3-dimethylimidazole with trifluoromethanesulfonic acid. The reaction is typically carried out under controlled conditions to ensure high purity and yield . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness .
Chemical Reactions Analysis
1,3-Dimethylimidazolium trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo redox reactions under specific conditions, although these are less common.
Complex Formation: It can form complexes with various metal ions, which can be useful in catalysis and other applications.
Common reagents used in these reactions include strong acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,3-Dimethylimidazolium trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in various organic reactions due to its ionic nature and stability.
Biology: The compound is explored for its potential in biological applications, including enzyme stabilization and protein folding studies.
Medicine: Research is ongoing to investigate its potential use in drug delivery systems and as a stabilizing agent for pharmaceuticals.
Mechanism of Action
The mechanism by which 1,3-dimethylimidazolium trifluoromethanesulfonate exerts its effects is primarily through its ionic nature. The compound can interact with various molecular targets, including enzymes and metal ions, through electrostatic interactions. These interactions can influence the stability and reactivity of the target molecules, making the compound useful in catalysis and other applications .
Comparison with Similar Compounds
1,3-Dimethylimidazolium trifluoromethanesulfonate is unique compared to other similar compounds due to its specific ionic properties and stability. Similar compounds include:
- 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate
- 1-Butyl-3-methylimidazolium trifluoromethanesulfonate
- 1-Hexyl-3-methylimidazolium trifluoromethanesulfonate
These compounds share similar ionic properties but differ in their alkyl chain lengths, which can influence their solubility, melting points, and other physical properties .
Properties
IUPAC Name |
1,3-dimethylimidazol-1-ium;trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N2.CHF3O3S/c1-6-3-4-7(2)5-6;2-1(3,4)8(5,6)7/h3-5H,1-2H3;(H,5,6,7)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQRTXOOEGUPJY-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50557670 | |
Record name | 1,3-Dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50557670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121091-30-3 | |
Record name | 1,3-Dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50557670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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